Methyl cis-15-tetracosenoate, commonly known as methyl nervonate, is a high-purity very-long-chain fatty acid methyl ester (VLCFA FAME) derived from nervonic acid (C24:1, cis-15) . In industrial and analytical procurement, it serves as a critical reference standard for gas chromatography-mass spectrometry (GC-MS) lipidomics, food quality control, and biodiesel profiling (e.g., DIN EN 14103) [1]. Additionally, its pre-esterified structure makes it a highly stable, soluble precursor for the semi-synthesis of complex sphingolipids and ceramides used in neurobiological research .
Substituting high-purity methyl nervonate with its free acid form (nervonic acid) or crude plant extracts introduces severe analytical and processing bottlenecks. Free nervonic acid exhibits poor volatility and requires aggressive, moisture-sensitive pre-column esterification (e.g., using boron trifluoride in methanol) prior to GC analysis, which introduces derivatization artifacts and reduces quantitative reproducibility [1]. Furthermore, crude botanical extracts contain a complex matrix of competing C22 and C24 lipids that confound precise retention time mapping and drastically lower the yield when used as acyl donors in targeted sphingomyelin synthesis .
In high-resolution GC analysis using standard biscyanopropyl capillary columns (e.g., EN14103:2011 methods), the precise separation of C24 isomers is critical for accurate lipid profiling. Methyl nervonate (C24:1) elutes at exactly 30.203 minutes, distinctly resolving from its saturated counterpart, methyl lignocerate (C24:0), which elutes at 29.574 minutes[1]. This 0.629-minute retention differential is essential for preventing peak overlap in complex biodiesel or lipidomic matrices.
| Evidence Dimension | GC Retention Time (EN14103:2011 method) |
| Target Compound Data | 30.203 minutes (Methyl nervonate) |
| Comparator Or Baseline | 29.574 minutes (Methyl lignocerate, C24:0) |
| Quantified Difference | 0.629 minute baseline resolution |
| Conditions | GC-FID on biscyanopropyl column |
Ensures unambiguous peak integration and quantification of monounsaturated versus saturated very-long-chain lipids in regulatory quality control assays.
Unlike free nervonic acid, which requires harsh esterification for volatilization or organic synthesis coupling, methyl nervonate is pre-derivatized. It exhibits excellent solubility in standard organic solvents, achieving concentrations of 100 mg/mL in ethanol and 20 mg/mL in DMF or DMSO . This allows for direct integration into transesterification reactions for sphingomyelin synthesis without the yield losses and extra processing time associated with intermediate carboxylate activation steps.
| Evidence Dimension | Formulation Solubility & Processing Steps |
| Target Compound Data | 100 mg/mL in ethanol; 0 derivatization steps for GC |
| Comparator Or Baseline | Free Nervonic Acid (requires BF3/MeOH esterification step) |
| Quantified Difference | Elimination of 1 synthetic/derivatization step |
| Conditions | Standard lipidomic sample prep or synthetic workflow |
Elimates the need for toxic and moisture-sensitive derivatization reagents, streamlining high-throughput GC workflows and synthetic scale-up.
When utilized as an analytical standard in multi-component FAME mixtures (e.g., 37-component mixes for AOAC 996.06), high-purity methyl nervonate yields a highly linear calibration curve (R² > 0.999) essential for absolute quantification [1]. Crude or lower-purity substitutes introduce baseline noise and co-eluting impurities that skew the linear regression equations required for regulatory compliance in food and fuel analysis.
| Evidence Dimension | Calibration Linearity (R²) |
| Target Compound Data | R² > 0.999 (High-purity Methyl nervonate standard) |
| Comparator Or Baseline | Crude lipid extracts (variable matrix interference) |
| Quantified Difference | Guaranteed analytical linearity vs. unpredictable baseline drift |
| Conditions | GC-FID/MS calibration for FAME quantification |
Procurement of the >99% pure standard is mandatory for laboratories seeking ISO or AOAC accreditation for lipid profiling.
Used as a precise retention time marker for C24:1 in 37-component FAME mixtures conforming to AOAC 996.06 and DIN EN 14103 standards [1].
Serves as a highly soluble, reactive acyl donor in the semi-synthetic production of complex sphingolipids for neurobiology research .
Utilized as a stable calibration standard in GC-MS workflows mapping very-long-chain fatty acid dysregulation in demyelinating diseases, relying on its guaranteed linearity [1].
Irritant